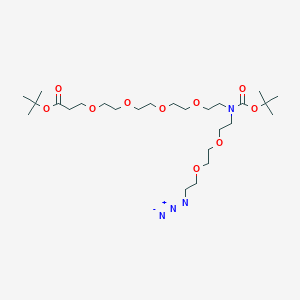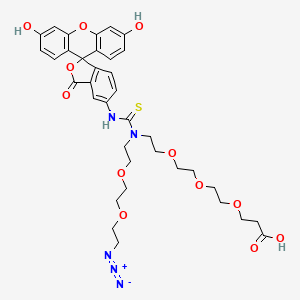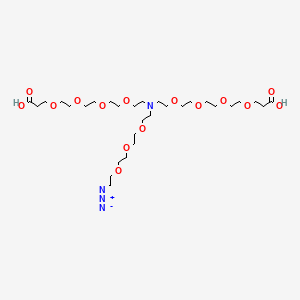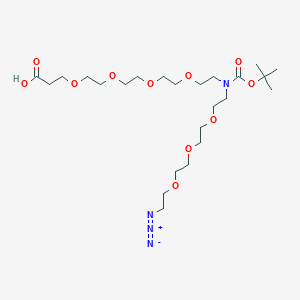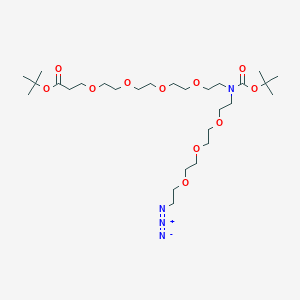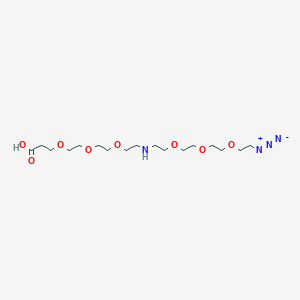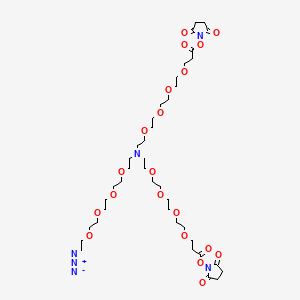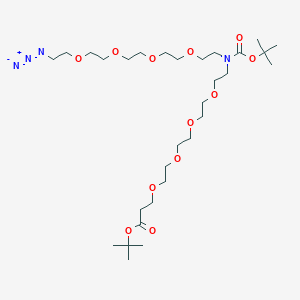
Nedisertib
Descripción general
Descripción
Nedisertib, also known as peposertib or M3814, is an orally available inhibitor of DNA-dependent protein kinase (DNA-PK). This compound has potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, this compound binds to and inhibits the activity of DNA-PK, which plays a key role in repairing DNA double-strand breaks via the DNA nonhomologous end joining pathway .
Aplicaciones Científicas De Investigación
Nedisertib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in cellular processes.
Biology: this compound is used to investigate the effects of DNA-PK inhibition on cell proliferation, apoptosis, and DNA damage response.
Mecanismo De Acción
Nedisertib exerts its effects by binding to and inhibiting the activity of DNA-PK, a serine/threonine kinase involved in the repair of DNA double-strand breaks. By inhibiting DNA-PK, this compound prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism makes it particularly effective in combination with DNA-damaging agents such as chemotherapy and radiotherapy .
Safety and Hazards
Nedisertib is considered toxic and can be irritating to the skin and eyes . It has potential risks of serious damage to health by prolonged exposure, impaired fertility, and harm to unborn children . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Direcciones Futuras
Nedisertib is currently under phase 2 clinical trials for the treatment of advanced solid tumors . It has been investigated in 11 clinical trials, of which 11 are open . The diseases being investigated in this compound clinical trials include malignant solid tumor, acute myeloid leukemia, and cholangiocarcinoma . The future of this compound will depend on the results of these ongoing trials and subsequent regulatory approval.
Métodos De Preparación
The synthesis of nedisertib involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and yield of the compound. These methods may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Nedisertib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Comparación Con Compuestos Similares
Nedisertib is unique among DNA-PK inhibitors due to its high potency and selectivity. Similar compounds include:
Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.
Talazoparib: Another PARP inhibitor with similar applications.
Berzosertib: An ATR inhibitor used in combination with other DNA-damaging agents.
Compared to these compounds, this compound offers a distinct advantage in its ability to selectively inhibit DNA-PK, making it a valuable tool in cancer research and therapy .
Propiedades
IUPAC Name |
(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1637542-33-6 | |
| Record name | Nedisertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nedisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PEPOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



